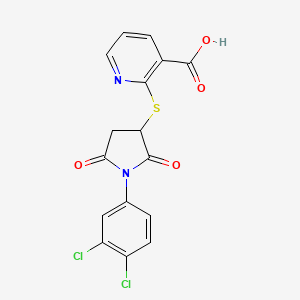

1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

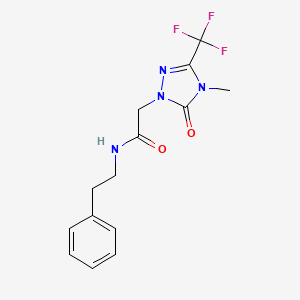

1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MPPE and has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Antibacterial Activity

A study by Merugu, Ramesh, and Sreenivasulu explored the synthesis of novel compounds, including those with morpholin-4-yl groups, through microwave-assisted methods. They focused on the antibacterial activity of these newly synthesized compounds, highlighting the potential of morpholin-4-yl derivatives in contributing to the development of new antibacterial agents. This research underscores the compound's relevance in synthesizing bioactive molecules that could serve as templates for antibiotic development (Merugu et al., 2010).

Catalytic Enantioselective Synthesis

He, Wu, Wang, and Zhu reported on the catalytic enantioselective synthesis of morpholinones, demonstrating the compound's utility in organic synthesis, particularly in creating chiral building blocks for pharmacophores. Their work signifies the compound's importance in medicinal chemistry, showcasing its role in synthesizing complex molecules with potential therapeutic applications (Yu‐Ping He et al., 2021).

Synthesis and Analgesic Activity

Şüküroğlu and colleagues synthesized 4,6-disubstituted-3(2H)-pyridazinone derivatives, incorporating morpholino groups to assess their analgesic activity. Their findings contribute to understanding the analgesic properties of such compounds, suggesting their potential in developing new pain management therapies (M. Şüküroğlu et al., 2006).

Microwave-Assisted Synthesis of Mannich Bases

Aljohani, Said, Lentz, Basar, Albar, Alraqa, and Ali developed an efficient microwave-assisted synthesis route for Mannich bases using 4-hydroxyacetophenone and morpholin-4-yl groups. Their work emphasizes the compound's role in creating novel chemical entities through environmentally friendly methodologies, contributing to green chemistry (Ghadah Aljohani et al., 2019).

DNA-PK Inhibitors for Cancer Treatment

Kashishian et al. explored a new class of protein kinase inhibitors, including morpholin-4-yl derivatives, targeting DNA repair pathways for cancer treatment. Their research highlights the compound's potential application in oncology, particularly in enhancing the efficacy of existing cancer therapies by inhibiting key DNA repair mechanisms (A. Kashishian et al., 2003).

Propiedades

IUPAC Name |

1-morpholin-4-yl-2-(6-phenylpyridazin-3-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c20-16(19-8-10-21-11-9-19)12-22-15-7-6-14(17-18-15)13-4-2-1-3-5-13/h1-7H,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLQTWLUGPOEJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,3-dimethoxyphenyl)-1-methyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2713351.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2713357.png)

![(E)-4-((4-methoxyphenyl)sulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2713360.png)

![3-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2713362.png)

![3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2713365.png)

![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2713368.png)

![2-(4-(2,8,10-Trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2713372.png)